Imiclopazine

描述

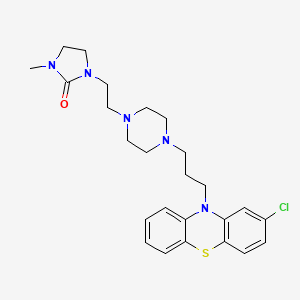

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN5OS/c1-27-11-17-30(25(27)32)18-16-29-14-12-28(13-15-29)9-4-10-31-21-5-2-3-6-23(21)33-24-8-7-20(26)19-22(24)31/h2-3,5-8,19H,4,9-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDYNPAUUKDNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7414-95-1 (di-hydrochloride) | |

| Record name | Imiclopazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60864024 | |

| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7224-08-0, 7414-95-1 | |

| Record name | 1-[2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl]-3-methyl-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7224-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imiclopazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chorimpiphenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methyl-2-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMICLOPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL8B3MDAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Imiclopazine: A Technical Guide to its Chemical Structure and Putative Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiclopazine is a phenothiazine (B1677639) derivative that was investigated for its potential antipsychotic properties. While it did not proceed to market, its complex molecular architecture presents a case study in multi-step organic synthesis, combining a tricyclic phenothiazine core with a substituted piperazine (B1678402) side chain. This technical guide provides a comprehensive overview of the chemical structure of this compound and outlines a plausible synthetic pathway based on established chemical principles and analogous reactions found in the scientific and patent literature.

Chemical Structure of this compound

This compound is chemically known as 1-(2-(4-(3-(2-chlorophenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methylimidazolidin-2-one. Its structure is characterized by a 2-chlorophenothiazine (B30676) nucleus connected via a propyl linker to a piperazine ring, which in turn is substituted with a methyl-imidazolidinone moiety.

| Identifier | Value |

| IUPAC Name | 1-(2-(4-(3-(2-chlorophenothiazin-10-yl)propyl)-1-piperazinyl)ethyl)-3-methylimidazolidin-2-one[1][2] |

| CAS Number | 7224-08-0 (parent compound)[3][4] |

| Chemical Formula | C₂₅H₃₂ClN₅OS[3] |

| Molecular Weight | 486.08 g/mol [3] |

| SMILES | CN1CCN(C(=O)N(C1)CCN1CCN(CCCN2c3ccccc3Sc4cc(Cl)ccc24)CC1)C |

Chemical Structure:

Caption: Chemical structure of this compound.

Putative Synthesis Pathways

Overall Proposed Synthesis:

Caption: Proposed synthetic pathways for this compound.

The synthesis can be conceptually divided into the preparation of the phenothiazine core with a reactive side chain and the synthesis of the piperazine-imidazolidinone moiety, followed by their condensation.

Synthesis of the Phenothiazine Intermediate

The synthesis of the phenothiazine core likely begins with 2-chlorophenothiazine, which is then alkylated to introduce the propylpiperazine linker. A key intermediate, 1-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-4-(2-chloroethyl)piperazine, has been described in the patent literature for the synthesis of similar compounds.

Caption: Synthesis of the phenothiazine intermediate.

Experimental Protocol (General, based on analogous reactions):

-

Alkylation of 2-Chlorophenothiazine: 2-Chlorophenothiazine would be reacted with an excess of a dihaloalkane, such as 1,3-dichloropropane or 1-bromo-3-chloropropane, in the presence of a strong base like sodium amide in a non-polar solvent such as toluene (B28343) or xylene. The reaction would likely be heated to drive it to completion.

-

Reaction with Piperazine Derivative: The resulting 10-(3-chloropropyl)-2-chlorophenothiazine would then be reacted with a suitable piperazine derivative. For instance, reaction with 1-(2-chloroethyl)piperazine in a polar aprotic solvent like DMF with a base such as potassium carbonate would yield the desired intermediate.

Synthesis of the Piperazine-Imidazolidinone Intermediate

The synthesis of the 1-(2-(piperazin-1-yl)ethyl)-3-methylimidazolidin-2-one intermediate is a crucial step. This would likely be prepared by reacting 1-(2-chloroethyl)-3-methylimidazolidin-2-one with piperazine.

Caption: Synthesis of the piperazine-imidazolidinone intermediate.

Experimental Protocol (General, based on analogous reactions):

-

Synthesis of 1-(2-chloroethyl)-3-methylimidazolidin-2-one: This precursor can be synthesized from 1-(2-hydroxyethyl)-3-methylimidazolidin-2-one via chlorination with an agent like thionyl chloride.

-

Reaction with Piperazine: 1-(2-chloroethyl)-3-methylimidazolidin-2-one would be reacted with a large excess of piperazine to favor mono-alkylation. The reaction would likely be carried out in a suitable solvent at an elevated temperature. The excess piperazine also acts as a base to neutralize the HCl formed.

Final Condensation Step

The final step in the proposed synthesis of this compound would be the N-alkylation of the piperazine-imidazolidinone intermediate with the activated phenothiazine derivative.

Caption: Final condensation step to form this compound.

Experimental Protocol (General, based on analogous reactions):

The two key intermediates, 10-(3-chloropropyl)-2-chlorophenothiazine and 1-(2-(piperazin-1-yl)ethyl)-3-methylimidazolidin-2-one, would be reacted together in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate or sodium carbonate, would be used to scavenge the acid produced. A catalytic amount of sodium iodide could be added to facilitate the reaction via the Finkelstein reaction. The reaction mixture would likely require heating to proceed at a reasonable rate. Purification would likely involve extraction and chromatographic techniques.

Quantitative Data

No specific quantitative data, such as reaction yields, melting points, or spectroscopic data for the synthesis of this compound, is available in the reviewed public literature. The data presented below is for illustrative purposes of the kind of information that would be collected during a synthesis campaign.

| Step | Reactants | Products | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1 | 2-Chlorophenothiazine, 1,3-Dichloropropane | 10-(3-Chloropropyl)-2-chlorophenothiazine | Data not available | Data not available | Data not available |

| 2 | 10-(3-Chloropropyl)-2-chlorophenothiazine, Piperazine | 1-(3-(2-Chlorophenothiazin-10-yl)propyl)piperazine | Data not available | Data not available | Data not available |

| 3 | 1-(2-Hydroxyethyl)-3-methylimidazolidin-2-one, Thionyl chloride | 1-(2-Chloroethyl)-3-methylimidazolidin-2-one | Data not available | Data not available | Data not available |

| 4 | 1-(2-Chloroethyl)-3-methylimidazolidin-2-one, 1-(3-(2-Chlorophenothiazin-10-yl)propyl)piperazine | This compound | Data not available | Data not available | Data not available |

Conclusion

This compound possesses a complex chemical structure that requires a multi-step synthesis. While a detailed, validated experimental protocol is not publicly available, a plausible synthetic route can be constructed based on established organic chemistry principles and analogous reactions for similar phenothiazine derivatives. The proposed pathway highlights the key bond-forming reactions, namely N-alkylations, that are central to the assembly of the final molecule. Further research into archived patents or internal documents from the original developing company, Asta-Werke, would be necessary to uncover the precise experimental details of its synthesis.

References

Imiclopazine: A Technical Pharmacological Profile

Disclaimer: Imiclopazine is a phenothiazine (B1677639) antipsychotic developed in the 1960s that was ultimately never marketed.[1] As a result, publicly available, detailed quantitative pharmacological data is scarce. This guide synthesizes the known information about this compound and extrapolates its likely pharmacological profile based on the well-established characteristics of the phenothiazine class of antipsychotics. All data presented for the broader phenothiazine class should be considered as a probable representation for this compound, but not experimentally verified for this specific compound.

Introduction

This compound is a derivative of phenothiazine, developed by Asta-Werke in the 1960s under the brand name Ponsital.[1] It was investigated for the treatment of schizophrenia and showed promise in early clinical trials, demonstrating strong sedative and antiemetic properties.[1] Despite favorable initial results, it was never commercially launched.[1] This document provides a detailed overview of its chemical properties and inferred pharmacological profile.

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | [2] |

| Molecular Formula | C25H32ClN5OS | [1] |

| Molar Mass | 486.08 g·mol−1 | [1] |

| CAS Number | 7224-08-0 | [1][3] |

| Chemical Structure | See Figure 1 | [2] |

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Pharmacodynamics

Mechanism of Action

Like other phenothiazine antipsychotics, the primary mechanism of action of this compound is believed to be the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[4][5][6] This blockade is thought to be responsible for its antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.[7] All currently effective antipsychotic medications exhibit antagonism at D2 receptors.[8][9]

Phenothiazines are not exclusive to D2 receptors and typically interact with a range of other neurotransmitter receptors, which accounts for their broad spectrum of effects, including side effects.[4][5][6] These include antagonism of:

-

Muscarinic M1 receptors: Leading to anticholinergic side effects like dry mouth, blurred vision, and constipation.

-

Histamine H1 receptors: Resulting in sedation and potential weight gain.[10]

-

Alpha-1 adrenergic receptors: Causing orthostatic hypotension and dizziness.[10]

The following diagram illustrates the principal mechanism of action via D2 receptor blockade.

Caption: Dopamine D2 Receptor Antagonism by this compound.

Receptor Binding Profile

Specific receptor binding affinities for this compound are not available. However, the table below presents a typical receptor binding profile for a phenothiazine antipsychotic, which serves as a proxy for this compound's expected affinities. The affinity is represented by the Ki value (in nM), where a lower value indicates a higher binding affinity.

| Receptor | Typical Ki (nM) for Phenothiazines | Associated Effects |

| Dopamine D2 | 1 - 10 | Antipsychotic efficacy, Extrapyramidal symptoms |

| Serotonin 5-HT2A | 10 - 100 | Potential mitigation of extrapyramidal symptoms |

| Histamine H1 | 1 - 20 | Sedation, Weight gain |

| Alpha-1 Adrenergic | 5 - 50 | Orthostatic hypotension, Dizziness |

| Muscarinic M1 | 10 - 200 | Anticholinergic effects (dry mouth, blurred vision) |

Note: These values are representative of the phenothiazine class and have not been experimentally determined for this compound.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound have not been published. The following table summarizes the general pharmacokinetic properties expected of a phenothiazine antipsychotic.

| Parameter | General Characteristics for Phenothiazines |

| Absorption | Readily but variably absorbed after oral administration. Subject to significant first-pass metabolism. |

| Distribution | Highly lipophilic, leading to a large volume of distribution and extensive tissue binding, particularly in the brain. |

| Metabolism | Extensively metabolized in the liver, primarily by cytochrome P450 enzymes (e.g., CYP2D6). |

| Excretion | Metabolites are excreted in the urine and feces. The elimination half-life is typically long and variable. |

Experimental Protocols

Radioligand Binding Assay (Hypothetical)

To determine the receptor binding affinities of a compound like this compound, a competitive radioligand binding assay would have been a standard method during the period of its development.[11][12]

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Rat striatal tissue homogenate (a rich source of D2 receptors).

-

[3H]-Spiperone (a radiolabeled D2 antagonist).[13]

-

This compound solutions of varying concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Tissue Preparation: Homogenize rat striatal tissue in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a series of test tubes, combine the membrane preparation, a fixed concentration of [3H]-Spiperone, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[11]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [3H]-Spiperone binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]

Caption: Workflow for a Radioligand Binding Assay.

Clinical and Preclinical Information

This compound was primarily investigated for the treatment of schizophrenia.[1] Clinical trials conducted in the 1960s were reported to be favorable, suggesting efficacy in managing psychotic symptoms.[1] It was also noted to have strong sedative and antiemetic properties, which are common characteristics of phenothiazine antipsychotics.[1] However, for reasons that are not well-documented in the available literature, this compound was never brought to market.

Conclusion

This compound is a phenothiazine derivative with a pharmacological profile that is likely consistent with other drugs in its class. Its primary mechanism of action is presumed to be dopamine D2 receptor antagonism, supplemented by interactions with muscarinic, histaminic, and adrenergic receptors. While specific quantitative data for this compound is lacking, its chemical structure and the general properties of phenothiazines provide a strong basis for understanding its potential therapeutic effects and side effect profile. The absence of this compound from the market for several decades means that further research would be required to fully elucidate its pharmacological characteristics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound dihydrochloride | C25H34Cl3N5OS | CID 23895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7224-08-0 [chemicalbook.com]

- 4. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. thecarlatreport.com [thecarlatreport.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. scielo.br [scielo.br]

Historical Clinical Trial Data on Imiclopazine for Schizophrenia: A Technical Review

[Whitepaper]

Audience: Researchers, scientists, and drug development professionals.

Introduction to Imiclopazine

This compound is a phenothiazine (B1677639) derivative developed by the pharmaceutical company Asta-Werke in the 1960s under the brand name Ponsital.[1] As a member of the phenothiazine class, its therapeutic action was aimed at mitigating the symptoms of psychosis, particularly in patients with schizophrenia. Initial clinical trials were conducted and suggested efficacy; however, for reasons not clearly documented in accessible records, its development ceased before commercialization.[1] Due to the discontinuation of its development several decades ago, published data from its clinical trials are sparse and lack the quantitative detail required by modern standards.

Presumed Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism

The primary mechanism of action for all phenothiazine antipsychotics, including presumably this compound, is the antagonism of dopamine D2 receptors in the central nervous system. The therapeutic effect on the positive symptoms of schizophrenia (e.g., hallucinations, delusions) is attributed to the blockade of these receptors within the mesolimbic pathway.

However, this antagonism is not selective, leading to interactions with dopamine receptors in other critical pathways, which results in the class's characteristic side effects:

-

Nigrostriatal Pathway: D2 blockade in this pathway can lead to extrapyramidal symptoms (EPS), such as parkinsonism and dystonia.

-

Mesocortical Pathway: Effects in this region are complex and may relate to negative and cognitive symptoms.

-

Tuberoinfundibular Pathway: D2 blockade here disrupts dopamine's inhibitory effect on prolactin secretion, leading to hyperprolactinemia.

Below is a diagram illustrating this signaling pathway.

Historical Clinical Trial Data (Illustrative)

Specific quantitative data for this compound trials are not available. To provide context, the following tables summarize aggregated data from a Cochrane systematic review of 50 randomized controlled trials (from 1955-2000) of the representative phenothiazine, Chlorpromazine , compared to placebo for schizophrenia.[2][3]

Table 1: Illustrative Efficacy of a Typical Phenothiazine (Chlorpromazine) vs. Placebo

| Outcome Measure | Number of Trials (N) | Participants | Result Favoring Chlorpromazine | NNT/NNH¹ |

| Global Improvement | 13 | 1121 | RR 0.76 (CI 0.7 to 0.9) | NNT 7 |

| Relapse (6-24 months) | 3 | 394 | RR 0.65 (CI 0.47 to 0.90) | NNT 4 |

| Leaving Trial Early | 27 | 1831 | RR 0.64 (CI 0.53 to 0.78) | NNT 6 |

¹NNT = Number Needed to Treat; NNH = Number Needed to Harm. RR = Relative Risk; CI = Confidence Interval. Data adapted from Cochrane systematic reviews.[2][3][4]

Table 2: Illustrative Adverse Events of a Typical Phenothiazine (Chlorpromazine) vs. Placebo

| Adverse Event | Number of Trials (N) | Participants | Result vs. Placebo | NNH¹ |

| Sedation | 23 | 1627 | RR 2.79 (CI 2.25 to 3.45) | NNH 4 |

| Acute Movement Disorders | 5 | 942 | RR 3.47 (CI 1.50 to 8.03) | NNH 17 |

| Parkinsonism | 15 | 1468 | RR 2.11 (CI 1.59 to 2.80) | NNH 8 |

| Hypotension with Dizziness | 18 | 1488 | RR 2.38 (CI 1.74 to 3.25) | NNH 7 |

| Weight Gain | 5 | 165 | RR 4.92 (CI 2.32 to 10.43) | NNH 4 |

¹NNH = Number Needed to Harm. RR = Relative Risk; CI = Confidence Interval. Data adapted from Cochrane systematic reviews.[2][3][4]

Generalized Experimental Protocol (1960s-1970s Era)

Clinical trials of antipsychotics in the mid-20th century established the foundation for modern psychopharmacological research, though they were methodologically simpler. A typical protocol would have included the following stages.

-

Patient Selection: Patients were typically recruited from inpatient psychiatric hospitals with a confirmed diagnosis of schizophrenia, often chronic and treatment-refractory. Inclusion criteria were based on clinical presentation rather than standardized diagnostic criteria (like the DSM-III, which was published later in 1980).

-

Design: The gold standard was the randomized, placebo-controlled trial.[5] Blinding of investigators and patients was attempted, but the prominent side effects of phenothiazines (e.g., sedation, dry mouth) often made this challenging.

-

Treatment: Patients would be randomly assigned to receive either this compound or a placebo. Dosing was often flexible and adjusted based on the clinical judgment of the investigators to balance efficacy and tolerability.

-

Assessment: Efficacy was not measured with the detailed scales used today (e.g., PANSS). Instead, assessment relied on:

-

Global Improvement Scales: Clinicians would make a judgment on whether a patient was "much improved," "minimally improved," or "no change."[3]

-

Behavioral Observation: Changes in ward behavior, cooperation, and reduction of agitation were key endpoints.

-

Early Rating Scales: The Brief Psychiatric Rating Scale (BPRS), developed in 1962, was a pioneering tool used in some trials to quantify symptom severity across 18 domains.[6][7]

-

-

Duration: Acute trials typically lasted for several weeks (e.g., 6-8 weeks), while longer-term studies might follow patients for several months to assess relapse rates.[3]

-

Safety Monitoring: Side effects, particularly sedation, extrapyramidal symptoms, and autonomic effects (like dry mouth and hypotension), were recorded through clinical observation.

The workflow for such a trial is visualized below.

Conclusion

This compound represents a class of early psychopharmacological agents whose full clinical potential was never realized. While specific data from its historical trials are elusive, an understanding of its properties can be constructed from the well-documented pharmacology of phenothiazines and the typical clinical trial methodologies of its time. The illustrative data from its peer compound, Chlorpromazine, highlight both the significant therapeutic gains made possible by D2 antagonists and the substantial burden of adverse effects that prompted the development of newer generations of antipsychotic medications. This review serves as a technical guide to the likely profile of this compound, framed within its historical and scientific context.

References

- 1. Chlorpromazine and the untreated chronic schizophrenic: a long-term trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chlorpromazine for schizophrenia: a Cochrane systematic review of 50 years of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Evolution of Drug Development in Schizophrenia: Past Issues and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reference.medscape.com [reference.medscape.com]

- 7. Brief Psychiatric Rating Scale - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Core Solubility and Stability Characteristics of Phenothiazine Antipsychotics, with a Focus on Chlorpromazine as a Representative Compound

Disclaimer: Initial searches for "Imiclopazine" did not yield specific public data regarding its solubility and stability characteristics. Therefore, this guide provides a comprehensive overview of the core solubility and stability properties of phenothiazine (B1677639) antipsychotics, a class to which this compound likely belongs based on its nomenclature. Chlorpromazine (B137089), a well-researched compound from this class, is used as the primary example to provide representative data and protocols. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Phenothiazine Antipsychotics

Phenothiazine derivatives are a cornerstone in the treatment of psychotic disorders. Their therapeutic effects are primarily attributed to their antagonist activity at dopamine (B1211576) D2 receptors.[1][2] The physicochemical properties of these compounds, particularly their solubility and stability, are critical determinants of their formulation, bioavailability, and overall efficacy. Understanding these characteristics is paramount for the development of safe, stable, and effective dosage forms.

Solubility Characteristics

The solubility of a drug substance is a crucial factor in its absorption and formulation. For phenothiazine derivatives, which are typically weak bases, solubility is highly dependent on the pH of the medium and the nature of the solvent.[3]

Aqueous Solubility

The aqueous solubility of phenothiazine antipsychotics is generally low, but as basic compounds, their solubility increases significantly in acidic conditions due to the formation of soluble salts. The hydrochloride salts of these drugs, such as chlorpromazine hydrochloride, are commonly used in pharmaceutical formulations to enhance water solubility.[4][5]

Solubility in Organic Solvents

Solubility in organic solvents is important for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms. The following table summarizes the solubility of chlorpromazine hydrochloride in various common solvents.

Table 1: Solubility of Chlorpromazine Hydrochloride

| Solvent | Solubility | Reference(s) |

| Water | Very soluble (1 g/mL) | [5][6] |

| Ethanol (96%) | Freely soluble (660 mg/mL) | [5][6] |

| Methanol | Soluble | [5] |

| Chloroform | Soluble | [5] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Approx. 30 mg/mL | [4] |

| Dimethylformamide (DMF) | Approx. 30 mg/mL | [4] |

| Ether | Insoluble | [5] |

| Benzene | Insoluble | [5] |

Note: "Soluble," "Freely soluble," and "Very soluble" are qualitative terms as defined by pharmacopeias. Quantitative values are provided where available.

Stability Characteristics

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period or shelf life. Phenothiazine derivatives are known to be susceptible to degradation, particularly through oxidation.[7][8]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.[9][10] These studies are a key component of developing stability-indicating analytical methods.[11] The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies.[12][13]

Table 2: Typical Forced Degradation Conditions for Phenothiazine Antipsychotics

| Stress Condition | Typical Protocol | Expected Outcome for Phenothiazines |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (50-70 °C) for up to 7 days.[14] | Generally stable, but some degradation may occur with prolonged exposure to strong acids at high temperatures. |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated (50-70 °C) for up to 7 days.[14] | Generally stable, but some degradation may occur with prolonged exposure to strong bases at high temperatures. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for up to 7 days.[10][14] | Highly susceptible to oxidation, leading to the formation of sulfoxide and sulfone derivatives.[7][8] |

| Thermal Degradation | Dry heat (e.g., 60-80 °C) for an extended period.[14] | Generally stable to dry heat in the solid state. |

| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. | Decomposes on exposure to light, often resulting in discoloration (yellow to pink to violet). |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible solubility and stability data.

Solubility Determination: Isothermal Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[15][16]

Objective: To determine the equilibrium solubility of a phenothiazine compound in a specific solvent at a controlled temperature.

Materials:

-

Phenothiazine compound (e.g., Chlorpromazine HCl)

-

Selected solvent

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Sample Preparation: Add an excess amount of the phenothiazine compound to a vial containing a known volume of the solvent. The excess solid should be visible to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[4]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for several hours to allow the undissolved solid to sediment. Centrifugation may be used to facilitate separation.[15]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent if necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC. A calibration curve prepared with standards of known concentrations should be used for quantification.[17]

-

Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Workflow for solubility determination.

Stability Testing: Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.

Objective: To identify potential degradation products and pathways for a phenothiazine compound under various stress conditions.

Materials:

-

Phenothiazine compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the phenothiazine compound in a suitable solvent.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of an appropriate concentration of HCl (e.g., 1 M). Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C). Withdraw samples at various time points (e.g., 2, 6, 24, 48 hours), neutralize with an equivalent amount of base, and dilute to the initial concentration.

-

Base Hydrolysis: Repeat the procedure from step 2 using a suitable concentration of NaOH (e.g., 1 M). Neutralize the samples with an equivalent amount of acid before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add a suitable concentration of H₂O₂ (e.g., 3-30%). Store the solution at room temperature and analyze at various time points.

-

Thermal Degradation (Solid State): Place the solid drug substance in a controlled temperature oven (e.g., 80 °C). Withdraw samples at various time points and prepare solutions for analysis.

-

Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from all major degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent drug peak is free from co-eluting degradants.

Forced degradation workflow.

Signaling Pathways

Phenothiazine antipsychotics exert their therapeutic effects by modulating neurotransmitter signaling pathways in the brain. The primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.[18] However, they also interact with a variety of other receptors, including serotonin (B10506) (5-HT) receptors, which contributes to their overall pharmacological profile and side effects.[19]

Dopamine D2 Receptor Signaling Pathway

Blockade of the D2 receptor by phenothiazines inhibits the downstream signaling cascade that is normally initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced activation of Protein Kinase A (PKA).

Dopamine D2 receptor signaling blockade.

Serotonin 5-HT2A Receptor Signaling Pathway

Many atypical antipsychotics, and to some extent phenothiazines, also block serotonin 5-HT2A receptors. This action is thought to increase dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to the alleviation of negative and cognitive symptoms of schizophrenia.[19] Blockade of 5-HT2A receptors inhibits the Gq/11 protein-mediated pathway.

Serotonin 5-HT2A receptor signaling blockade.

Conclusion

The solubility and stability of phenothiazine antipsychotics are critical quality attributes that must be thoroughly characterized during drug development. As demonstrated with chlorpromazine, these compounds exhibit pH-dependent aqueous solubility and are susceptible to oxidative and photolytic degradation. A comprehensive understanding of these characteristics, obtained through rigorous experimental protocols, is essential for the rational design of stable and bioavailable pharmaceutical formulations. The continued study of their interactions with key signaling pathways will further aid in the development of more effective and safer therapies for psychotic disorders.

References

- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Chlorpromazine Hydrochloride - LKT Labs [lktlabs.com]

- 6. Chlorpromazine hydrochloride CAS#: 69-09-0 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability indicating methods for assay of mequitazine in presence of its degradate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajpsonline.com [ajpsonline.com]

- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. questjournals.org [questjournals.org]

- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. ijisrt.com [ijisrt.com]

- 15. scispace.com [scispace.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. solubility experimental methods.pptx [slideshare.net]

- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 19. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

In Vitro Binding Affinity of Imiclopazine to Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and databases, no specific quantitative data on the in vitro binding affinity of Imiclopazine to dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, D5), such as K_i, IC_50, or K_d values, could be located in the public domain. This compound is a phenothiazine-class antipsychotic developed in the 1960s that was clinically investigated but never brought to market.[1] Consequently, its pharmacological profile, particularly its receptor binding affinities, remains largely undocumented in accessible scientific literature.

This guide, therefore, provides a detailed framework for the methodologies and conceptual understanding required to determine the in vitro binding affinity of a compound like this compound to dopamine receptors. It is intended to serve as a technical resource for researchers undertaking such investigations.

Introduction to Dopamine Receptors and Ligand Binding Assays

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental in various neurological processes, including motor control, motivation, reward, and cognition.[2] They are primary targets for a wide range of therapeutic agents, particularly antipsychotics. Dopamine receptors are categorized into two main families: the D1-like family (D1 and D5 subtypes) and the D2-like family (D2, D3, and D4 subtypes).[3]

-

D1-like receptors are typically coupled to the G_sα or G_olfα G-protein and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3]

-

D2-like receptors are coupled to the G_iα/oα G-protein, and their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[3]

To quantify the interaction between a compound (ligand) and a receptor, in vitro radioligand binding assays are the gold standard. These assays measure the affinity of a ligand for a receptor by detecting the binding of a radioactively labeled ligand.

Experimental Protocol: Radioligand Competition Binding Assay

The following protocol describes a typical radioligand competition binding assay to determine the binding affinity (K_i value) of an unlabeled test compound, such as this compound, for a specific dopamine receptor subtype.

Materials and Reagents

-

Cell Membranes: Membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells expressing D1, D2, D3, D4, or D5 receptors).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [³H]-SCH23390 for D1 receptors, [³H]-Spiperone or [³H]-Raclopride for D2/D3 receptors).

-

Test Compound: this compound or other unlabeled compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor to determine non-specific binding (e.g., 10 µM Haloperidol for D2 receptors).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

96-well Plates.

-

Filtration Apparatus.

-

Scintillation Counter.

Assay Procedure

-

Preparation of Reagents:

-

Thaw the cell membrane preparation on ice.

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

Prepare solutions of the radioligand and the non-specific binding control in the assay buffer.

-

-

Assay Plate Setup:

-

Add a fixed volume of assay buffer to each well of a 96-well plate.

-

Add the test compound at various concentrations to the appropriate wells.

-

For total binding wells, add only the assay buffer.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation:

-

Add the cell membrane preparation to each well.

-

Add the radioligand at a fixed concentration (typically at or below its K_d value) to all wells to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Detection:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity on each filter using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate a Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

-

Determine the IC_50 Value:

-

The IC_50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is determined from the competition curve using non-linear regression analysis.

-

-

Calculate the K_i Value:

-

The K_i (inhibition constant) is a measure of the affinity of the test compound for the receptor. It is calculated from the IC_50 value using the Cheng-Prusoff equation:

-

K_i = IC_50 / (1 + ([L]/K_d))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

K_d is the dissociation constant of the radioligand for the receptor.

-

-

-

Visualizations

Experimental Workflow

Caption: Workflow of a competitive radioligand binding assay.

Dopamine Receptor Signaling Pathways

Caption: Simplified D1-like dopamine receptor signaling pathway.

Caption: Simplified D2-like dopamine receptor signaling pathway.

Conclusion

While specific binding affinity data for this compound at dopamine receptors is not publicly available, the methodologies outlined in this guide provide a robust framework for its determination. Understanding the affinity of a compound for its target receptors is a critical step in drug development, informing predictions of efficacy, off-target effects, and therapeutic dosage. The provided experimental protocol for radioligand binding assays and the visualization of dopamine receptor signaling pathways serve as foundational resources for researchers in the field of neuropharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parallel changes in dopamine D2 receptor binding in limbic forebrain associated with chronic mild stress-induced anhedonia and its reversal by imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroleptic Profile of Imiclopazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Abstract

Imiclopazine is a phenothiazine (B1677639) derivative developed in the 1960s with demonstrated sedative and antiemetic properties.[1] Though it showed promise in early clinical trials for schizophrenia, it was never commercially marketed.[1] This guide provides a detailed examination of the neuroleptic properties of this compound, based on the established pharmacology of the phenothiazine class of first-generation antipsychotics. The primary mechanism of action for these compounds is the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[2][3][4][5] This document outlines this core mechanism, associated signaling pathways, representative receptor binding affinities, and standard experimental protocols used to characterize such compounds.

Introduction

This compound is a typical, or first-generation, antipsychotic belonging to the phenothiazine chemical class.[1] Developed by Asta-Werke under the brand name Ponsital, it was investigated for its potential in treating psychosis.[1] Like other phenothiazines, its therapeutic effects are believed to stem from its ability to block dopamine receptors in the brain, a discovery that formed the basis of the dopamine hypothesis of schizophrenia.[6][7] While specific data on this compound is scarce due to its discontinuation, its neuroleptic properties can be thoroughly understood by examining the well-documented profile of the phenothiazine class.

Primary Mechanism of Action: D2 Receptor Antagonism

The cornerstone of the neuroleptic action of phenothiazines like this compound is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2][6][8] An overactivity of dopamine in this region is hypothesized to be responsible for the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[6] By acting as antagonists, these drugs bind to D2 receptors without activating them, thereby preventing dopamine from binding and reducing downstream signaling.[8] This inhibition helps to alleviate the positive symptoms of psychosis.[8]

First-generation antipsychotics are also known to interact with a variety of other neurotransmitter receptors, which contributes to their side-effect profile.[9][10] These include muscarinic M1, histamine (B1213489) H1, and alpha-1 adrenergic receptors.[2][10]

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by a phenothiazine like this compound disrupts the canonical G protein-coupled signaling cascade. Typically, dopamine binding to the D2 receptor activates an inhibitory G protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase. This leads to decreased production of the second messenger cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). By blocking this receptor, this compound prevents this cascade, leading to a normalization of dopaminergic neurotransmission.

Quantitative Data: Representative Receptor Binding Profile

While specific binding affinities for this compound are not publicly available, the following table summarizes a representative receptor binding profile for a typical low-potency phenothiazine antipsychotic, such as chlorpromazine. The binding affinity is expressed as the inhibition constant (Ki), where a lower value indicates a higher binding affinity.

| Receptor Target | Representative Ki (nM) | Associated Clinical Effect |

| Dopamine D2 | <10 | Antipsychotic Efficacy |

| Serotonin 5-HT2A | 10-50 | Potential reduction of extrapyramidal symptoms |

| Histamine H1 | <10 | Sedation, Weight Gain |

| Alpha-1 Adrenergic | 10-50 | Orthostatic Hypotension, Dizziness |

| Muscarinic M1 | 10-100 | Anticholinergic effects (dry mouth, constipation) |

Note: These values are illustrative for the phenothiazine class and are not specific experimental data for this compound.

Experimental Protocols

The characterization of a neuroleptic compound like this compound involves a series of standardized in vitro and in vivo experiments.

In Vitro Receptor Binding Assay

This experiment quantifies the affinity of a drug for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.

Methodology:

-

Preparation: Cell membranes expressing a high density of human recombinant D2 receptors are prepared. A radioligand (e.g., [³H]spiperone), which is a compound known to bind with high affinity to D2 receptors, is selected.

-

Incubation: The cell membranes are incubated with the radioligand at various concentrations of the unlabeled test compound (this compound).

-

Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

-

Detection: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

-

Analysis: The data are used to calculate the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Behavioral Model: Apomorphine-Induced Stereotypy

This animal model assesses the D2 receptor antagonist activity of a compound in a living organism.

Objective: To evaluate the ability of this compound to block dopamine-mediated behaviors.

Methodology:

-

Animal Model: Rodents (typically rats) are used for this model.

-

Drug Administration: Different groups of animals are pre-treated with either a vehicle control or varying doses of this compound.

-

Dopamine Agonist Challenge: After a set pre-treatment time, all animals are administered apomorphine (B128758), a potent dopamine receptor agonist that induces stereotyped behaviors (e.g., repetitive sniffing, gnawing, licking).

-

Behavioral Scoring: For a defined period following the apomorphine challenge, the animals are observed by a blinded experimenter and their stereotyped behaviors are scored based on a standardized rating scale.

-

Analysis: The scores are analyzed to determine if pre-treatment with this compound reduces the intensity of the apomorphine-induced behaviors in a dose-dependent manner. A significant reduction indicates effective D2 receptor blockade in vivo.

Expected Clinical Profile and Side Effects

As a typical phenothiazine antipsychotic, this compound's clinical profile would be characterized by efficacy against the positive symptoms of psychosis.[3] However, its antagonism of D2 receptors in other dopamine pathways, such as the nigrostriatal pathway, is expected to cause extrapyramidal symptoms (EPS).[2][5] These are drug-induced movement disorders including akathisia, dystonia, and parkinsonism.[2][5]

Blockade of other receptors leads to a predictable set of side effects:

-

H1 Receptor Blockade: Sedation and weight gain.[10]

-

α1-Adrenergic Blockade: Orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[4]

-

M1 Muscarinic Blockade: Anticholinergic effects such as dry mouth, blurred vision, constipation, and urinary retention.[2]

Conclusion

This compound is a classic example of a phenothiazine neuroleptic whose properties are defined by its potent antagonism of the dopamine D2 receptor. While it never reached the market, its pharmacological profile aligns with first-generation antipsychotics used for decades to treat schizophrenia.[1][4] Understanding its mechanism through the lens of its chemical class provides a clear picture of its expected efficacy in mitigating positive psychotic symptoms, as well as its potential for causing a range of side effects related to its broad receptor-binding profile. The experimental protocols detailed herein represent the standard methodologies that would have been used to establish its fundamental neuroleptic characteristics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. drugs.com [drugs.com]

- 4. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage [medicinenet.com]

- 8. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

- 9. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroleptic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Imiclopazine (CAS Number: 7224-08-0): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Imiclopazine (CAS: 7224-08-0), a phenothiazine (B1677639) derivative investigated as an antipsychotic agent. Developed in the 1960s by Asta-Werke under the brand name Ponsital, this compound showed promise in early clinical trials for the treatment of schizophrenia. However, it was ultimately never commercialized, leading to a scarcity of publicly available data. This document synthesizes the available information on its chemical properties, inferred pharmacological profile, and a plausible synthetic route. It also includes a representative experimental protocol for receptor binding assays relevant to its presumed mechanism of action. Given the limited specific data on this compound, this guide extrapolates information from the broader class of phenothiazine antipsychotics to provide a useful resource for researchers in the field.

Chemical and Physical Properties

This compound is a complex organic molecule belonging to the phenothiazine class, characterized by a tricyclic structure with a sulfur and nitrogen atom in the central ring. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7224-08-0 | [Generic chemical databases] |

| Molecular Formula | C25H32ClN5OS | [Generic chemical databases] |

| Molecular Weight | 486.08 g/mol | [Generic chemical databases] |

| IUPAC Name | 1-[2-[4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethyl]-3-methylimidazolidin-2-one | [Generic chemical databases] |

| Appearance | Not publicly available; likely a crystalline solid | Inferred |

| Solubility | Not publicly available; likely soluble in organic solvents | Inferred |

Presumed Pharmacological Profile

As a member of the phenothiazine class of antipsychotics, this compound's primary mechanism of action is presumed to be the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. This action is a hallmark of typical antipsychotics and is associated with the alleviation of positive symptoms of schizophrenia, such as hallucinations and delusions.

Due to its structural similarity to other phenothiazines, it is also likely to exhibit affinity for other receptors, which would contribute to its overall pharmacological and side-effect profile. The anticipated receptor binding profile is outlined below.

| Receptor Target | Anticipated Action | Potential Clinical Effect | Potential Side Effects |

| Dopamine D2 | Antagonist | Antipsychotic (reduction of positive symptoms) | Extrapyramidal symptoms (EPS), hyperprolactinemia |

| Serotonin 5-HT2A | Antagonist | Atypical antipsychotic features (potential for reduced EPS) | Weight gain, metabolic effects |

| Histamine H1 | Antagonist | Sedation | Drowsiness, weight gain |

| Alpha-1 Adrenergic | Antagonist | Antipsychotic effects, potential for mood stabilization | Orthostatic hypotension, dizziness |

| Muscarinic M1 | Antagonist | Reduction of EPS | Anticholinergic effects (dry mouth, blurred vision, constipation) |

Note: The above table is based on the known pharmacology of the phenothiazine class of drugs and has not been specifically confirmed for this compound through publicly available, detailed studies.

Synthesis Pathway

A plausible synthetic route for this compound can be proposed based on established methods for the synthesis of phenothiazine derivatives, particularly those bearing a propylpiperazine side chain. The general strategy involves the alkylation of 2-chlorophenothiazine (B30676) with a suitable propylpiperazine derivative.

A potential multi-step synthesis is outlined in the workflow diagram below. This would likely begin with the synthesis of the piperazine-imidazolidinone side chain, followed by its coupling to the 2-chlorophenothiazine core.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, a standard protocol for a competitive radioligand binding assay to determine the affinity of a compound for the dopamine D2 receptor is provided below as a representative example of how this compound would have been characterized.

Protocol: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride (a selective D2 antagonist).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., Haloperidol or unlabeled Spiperone).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation Cocktail and Liquid Scintillation Counter .

-

96-well filter plates and Filtration apparatus .

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Plate Setup:

-

Total Binding: Add assay buffer, radioligand, and vehicle (DMSO).

-

Non-specific Binding: Add assay buffer, radioligand, and the non-specific binding control.

-

Test Compound: Add assay buffer, radioligand, and serial dilutions of this compound.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a Dopamine D2 Receptor Binding Assay.

Clinical Data (Historical)

Information on the clinical trials of this compound is extremely limited. Two known studies were conducted in the late 1960s and early 1970s.

| Study | Year | Journal | Key Findings (Reported) |

| Eckmann F, Immich H, Schäpperle O | 1968 | Arzneimittel-Forschung | Favorable clinical trials in schizophrenia were reported. |

| Nurowska K, Welbel L | 1973 | Psychiatria Polska | Investigated the treatment of schizophrenia with this compound among other neuroleptics. |

The full texts of these articles are not widely available, and therefore, detailed quantitative data on efficacy (e.g., PANSS or BPRS score changes), optimal dosage, and the full side-effect profile are not publicly accessible. The reasons for the discontinuation of its development are also not well-documented but could be related to a variety of factors including efficacy, side-effect profile, or commercial considerations at the time.

Conclusion

This compound represents a piece of pharmaceutical history—a compound that showed initial promise but did not proceed to market. For modern researchers, its story underscores the challenges of drug development. While specific data is scarce, by understanding its place within the phenothiazine class, we can infer its likely pharmacological properties and mechanism of action. This technical guide provides a framework for understanding this compound based on the available information and the broader knowledge of its chemical class. Further archival research may one day uncover more detailed information about this discontinued (B1498344) antipsychotic agent.

An In-depth Technical Guide to the Potential Off-Target Effects of Imiclopazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiclopazine is an investigational antipsychotic agent designed to modulate dopaminergic and serotonergic pathways. As with any pharmacologically active compound, a thorough understanding of its potential off-target effects is crucial for a comprehensive safety and efficacy evaluation. This technical guide provides a detailed overview of the known and potential off-target interactions of this compound. It includes quantitative binding affinity data, detailed experimental protocols for assessing off-target effects, and visual representations of the associated signaling pathways and experimental workflows. The information presented herein is intended to support further research and guide the clinical development of this compound.

Introduction to this compound

This compound is a novel atypical antipsychotic currently under investigation for the treatment of schizophrenia and other psychotic disorders. Its primary mechanism of action is believed to involve antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. While this dual antagonism is central to its therapeutic potential, early preclinical profiling has indicated interactions with other receptor systems. These off-target activities can contribute to the overall pharmacological profile of the drug, including potential side effects. This document serves as a core technical resource on the off-target profile of this compound.

Quantitative Off-Target Binding Profile

The following table summarizes the in vitro binding affinities of this compound for a panel of receptors, ion channels, and transporters. Data are presented as Ki (nM) values, representing the concentration of this compound required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Target | Receptor Subtype | Ki (nM) | Classification |

| Primary Targets | Dopamine D2 | 1.5 | High Affinity |

| Serotonin 5-HT2A | 2.8 | High Affinity | |

| Off-Targets | |||

| Adrenergic | Alpha-1A | 15.7 | Moderate Affinity |

| Alpha-2A | 89.2 | Low Affinity | |

| Histaminergic | H1 | 9.5 | High Affinity |

| Muscarinic | M1 | >1000 | Very Low Affinity |

| Serotonergic | 5-HT1A | 55.4 | Low Affinity |

| 5-HT2C | 12.3 | Moderate Affinity | |

| Dopaminergic | D1 | 250.6 | Low Affinity |

| D3 | 8.9 | High Affinity | |

| D4 | 22.1 | Moderate Affinity |

Potential Clinical Implications of Off-Target Effects

The off-target binding profile of this compound suggests several potential clinical effects that should be monitored during development. Table 2 outlines these potential implications.

Table 2: Potential Clinical Implications of this compound's Off-Target Activities

| Off-Target Receptor | Potential Clinical Effect |

| Alpha-1A Adrenergic | Orthostatic hypotension, dizziness |

| H1 Histaminergic | Sedation, weight gain |

| 5-HT2C Serotonergic | Anxiolytic effects, potential for weight gain |

| D3 Dopaminergic | Potential for cognitive enhancement, modulation of mood |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the off-target profile of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a panel of target and off-target receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the receptor of interest (e.g., [3H]-Spiperone for D2 receptors)

-

This compound stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the various concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

Objective: To assess the functional activity (agonist or antagonist) of this compound at Gq-coupled receptors (e.g., 5-HT2A, Alpha-1A).

Materials:

-

HEK293 cells stably expressing the Gq-coupled receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound stock solution.

-

Known agonist for the receptor of interest.

-

Fluorescent plate reader with an injection system.

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

To assess antagonist activity, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Inject the known agonist at a concentration that elicits a submaximal response (EC80) and record the change in fluorescence over time.

-

To assess agonist activity, inject varying concentrations of this compound and record the change in fluorescence.

-

Analyze the data to determine the dose-response curve and calculate the IC50 (for antagonists) or EC50 (for agonists).

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

The following diagram illustrates the primary and off-target signaling pathways modulated by this compound.

Caption: On- and off-target signaling pathways of this compound.

Experimental Workflow for Off-Target Profiling

The following diagram outlines a typical workflow for identifying and characterizing the off-target effects of a new chemical entity like this compound.

Caption: Workflow for identifying and characterizing off-target effects.

Conclusion

The preclinical data for this compound indicate a promising on-target profile with high affinity for dopamine D2 and serotonin 5-HT2A receptors. However, its interactions with adrenergic H1 and alpha-1A receptors, as well as dopamine D3 and serotonin 5-HT2C receptors, warrant careful consideration throughout its clinical development. The potential for side effects such as sedation, weight gain, and orthostatic hypotension should be closely monitored. The experimental protocols and workflows described in this guide provide a framework for the continued investigation and characterization of this compound's pharmacological profile. A comprehensive understanding of both on- and off-target effects is paramount for the safe and effective translation of this compound from the laboratory to the clinic.

The Early Development of Imiclopazine: A Technical Overview

Foreword: This document provides a detailed technical overview of the early development and discovery of Imiclopazine, a phenothiazine (B1677639) derivative investigated for its antipsychotic properties. The information herein is compiled from available scientific literature and historical data, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a piperazinyl-phenothiazine derivative developed in the 1960s by the German pharmaceutical company Asta-Werke.[1] It was investigated as a potential treatment for schizophrenia and other psychotic disorders under the brand name Ponsital.[1] Like other typical antipsychotics of its era, its therapeutic rationale was centered on the modulation of dopaminergic neurotransmission in the central nervous system. Despite showing some promise in early clinical evaluations, this compound was never commercially marketed.[1] This guide will delineate the foundational aspects of its discovery, including its chemical synthesis, preclinical pharmacology, and initial clinical findings.

Chemical Synthesis

The core structure is the 2-chlorophenothiazine (B30676) ring, which is alkylated at the nitrogen atom with a propylpiperazine side chain. This is followed by the addition of the ethyl-methylimidazolidinone moiety to the piperazine (B1678402) ring.

Proposed Synthesis Protocol:

A potential synthetic pathway is outlined below. This protocol is a representative example based on known chemical reactions for the synthesis of analogous compounds.

-

Alkylation of 2-Chlorophenothiazine: 2-Chlorophenothiazine is reacted with 1,3-dibromopropane (B121459) in the presence of a strong base, such as sodium amide, to yield 10-(3-bromopropyl)-2-chloro-10H-phenothiazine.

-

Coupling with Piperazine Derivative: The resulting intermediate is then coupled with 1-(2-(3-methyl-2-oxoimidazolidin-1-yl)ethyl)piperazine. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base to scavenge the hydrobromic acid byproduct.

-

Purification: The final product, this compound, is then purified using standard techniques such as column chromatography and recrystallization to yield a product of high purity.

Preclinical Pharmacology

The preclinical evaluation of this compound would have followed the standard protocols for antipsychotic drug screening in the 1960s. These studies were designed to assess the compound's pharmacological activity, potency, and safety profile in vitro and in vivo.

In Vitro Studies

The primary mechanism of action for phenothiazine antipsychotics is the blockade of dopamine (B1211576) D2 receptors. It is highly probable that in vitro studies were conducted to determine the binding affinity of this compound for these receptors.

Experimental Protocol: Dopamine D2 Receptor Binding Assay (Representative)

-

Tissue Preparation: Rat striatal tissue, rich in dopamine D2 receptors, would be homogenized in a suitable buffer (e.g., Tris-HCl).

-

Radioligand Binding: The homogenate would be incubated with a radiolabeled D2 antagonist (e.g., [³H]-spiperone) in the presence of varying concentrations of this compound.

-